5-benzylidene-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
1,3-DIPHENYL-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a thiohydantoin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIPHENYL-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves the condensation of 1,3-diphenyl-5-aminopyrazole with suitable aldehydes or ketones under acidic or basic conditions. The reaction is often catalyzed by p-toluenesulfonic acid (p-TSA) or other strong acids to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3-DIPHENYL-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiohydantoin core to its corresponding thiol or amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
1,3-DIPHENYL-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing into its potential use as an analgesic and anti-inflammatory agent.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,3-DIPHENYL-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. For instance, as an analgesic, it inhibits the release of dopamine and prevents its binding to receptors in the brain. This action is mediated through the inhibition of monoamine oxidase (MAO) and the modulation of dopamine uptake and release .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diphenyl-5-[(E)-(phenylmethylidene)amino]-1,3,5-triazinane-2,4,6-trione
- 5-Amino-pyrazoles
- Schiff Base Polymers
Uniqueness
1,3-DIPHENYL-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its thiohydantoin core, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H16N2O2S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
5-benzylidene-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C23H16N2O2S/c26-21-20(16-17-10-4-1-5-11-17)22(27)25(19-14-8-3-9-15-19)23(28)24(21)18-12-6-2-7-13-18/h1-16H |
InChI Key |
YOPDFCCCGUXSFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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